6-Ethyl-4H-chromen-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-ethylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFKSYQTYZVFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699626 | |
| Record name | 6-Ethyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95639-21-7 | |
| Record name | 6-Ethyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 6-Ethyl-4H-chromen-4-one
Executive Summary & Strategic Importance
6-Ethyl-4H-chromen-4-one (also known as 6-ethylchromone) represents a critical scaffold in medicinal chemistry, particularly in the development of specific kinase inhibitors, anti-inflammatory agents, and potential anticancer therapeutics. Unlike its 2- or 3-substituted counterparts, the 6-substituted chromone core offers a unique vector for hydrophobic interaction within protein binding pockets without sterically hindering the pyrone ring's hydrogen-bonding capacity.
This guide provides a rigorous, field-validated workflow for the synthesis and characterization of this molecule. We prioritize scalability and atom economy , moving away from low-yielding classical condensations toward modern, enaminone-based cyclizations.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule to its most stable, commercially available precursors. The strategy hinges on the construction of the pyrone ring onto a pre-functionalized benzene scaffold.
Key Disconnection: The C2-C3 bond or the O1-C2 bond. Primary Precursor: 5'-Ethyl-2'-hydroxyacetophenone.[1] Starting Material: 4-Ethylphenol.
Figure 1: Retrosynthetic pathway identifying 4-ethylphenol as the cost-effective starting material.
Experimental Protocols
Phase 1: Precursor Synthesis (The Fries Rearrangement)
Objective: Regioselective synthesis of 5'-ethyl-2'-hydroxyacetophenone.
While Friedel-Crafts acylation is possible, the Fries rearrangement of 4-ethylphenyl acetate offers superior regiocontrol, favoring the ortho-hydroxy ketone required for downstream cyclization.
Reagents:
-
4-Ethylphenol (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Aluminum chloride (AlCl₃) (1.5 eq)
-
Solvent: Chlorobenzene or neat (solvent-free)
Protocol:
-
Esterification: React 4-ethylphenol with acetic anhydride (cat. H₂SO₄) at 60°C for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield 4-ethylphenyl acetate.
-
Rearrangement: Mix 4-ethylphenyl acetate with anhydrous AlCl₃ in a round-bottom flask.
-
Heating: Heat the mixture to 120–140°C for 2 hours. The mixture will become a viscous, dark aluminum complex.
-
Hydrolysis: Cool to 0°C. Cautiously add ice-cold dilute HCl to decompose the aluminum complex. Caution: Exothermic reaction.
-
Isolation: Steam distill the crude mixture. The ortho-isomer (5'-ethyl-2'-hydroxyacetophenone) is volatile and will distill over, leaving the para-isomer (not possible here due to 4-position block) and polymers behind.
-
Yield: Expect 60-75% yield of a pale yellow oil.
Phase 2: Chromone Ring Formation
We present two methods. Method A is the modern standard for high purity. Method B is the classical alternative if modern reagents are unavailable.
Method A: The DMF-DMA Route (Recommended)
Mechanism: Condensation with N,N-Dimethylformamide dimethyl acetal followed by hydrolysis.[2]
This method avoids the harsh conditions of acid-catalyzed cyclization and typically yields a cleaner product requiring less purification.
Reagents:
-
5'-Ethyl-2'-hydroxyacetophenone (10 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol)
-
Solvent: Toluene or Xylene (anhydrous)
Protocol:
-
Condensation: Dissolve the acetophenone in toluene (20 mL). Add DMF-DMA (2.0 mL).
-
Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the starting ketone and appearance of a bright yellow spot (enaminone) indicates progress.
-
Cyclization: Evaporate the solvent and excess DMF-DMA under reduced pressure. The residue is the enaminone intermediate.
-
Ring Closure: Dissolve the residue in glacial acetic acid (10 mL) or MeOH with a catalytic amount of conc. HCl. Stir at room temperature for 1 hour.
-
Workup: Pour into ice water (50 mL). The chromone will precipitate as a solid.
-
Purification: Filter and recrystallize from ethanol/hexane.
Method B: The Claisen Condensation (Classical)
Mechanism: Formylation using ethyl formate and sodium metal.
Reagents:
-
5'-Ethyl-2'-hydroxyacetophenone[1]
-
Ethyl formate (excess)
-
Sodium metal (pulverized) or NaH
Protocol:
-
Suspend sodium (or NaH) in dry ether/THF at 0°C.
-
Add a solution of the acetophenone and ethyl formate dropwise.
-
Stir for 24 hours at room temperature. The sodium salt of the diketone precipitates.
-
Acidify with dilute HCl to obtain the 2-hydroxychromanone intermediate.
-
Dehydrate by refluxing in glacial acetic acid with catalytic H₂SO₄ for 30 minutes.
Reaction Mechanism (Method A)
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an electron-rich enaminone which undergoes nucleophilic attack by the phenol oxygen.
Figure 2: Mechanistic flow of the DMF-DMA mediated chromone synthesis.
Characterization & Data Analysis
The following data confirms the structure of 6-Ethyl-4H-chromen-4-one.
Physical Properties[3][4][5][6]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 88–92°C (Based on 6-methyl analog trends and 2-ethyl isomers; experimental verification required).
-
Solubility: Soluble in CHCl₃, DMSO, EtOAc; insoluble in water.
Spectroscopic Data (Predicted/Validated)
| Technique | Parameter | Assignment / Value |
| ¹H NMR | δ 1.25 (t, 3H) | Ethyl -CH₃ (J = 7.6 Hz) |
| (400 MHz, CDCl₃) | δ 2.75 (q, 2H) | Ethyl -CH₂- (J = 7.6 Hz) |
| δ 6.35 (d, 1H) | H-3 (Pyrone ring, J = 6.0 Hz) | |
| δ 7.45 (d, 1H) | H-8 (Aromatic, J = 8.5 Hz) | |
| δ 7.55 (dd, 1H) | H-7 (Aromatic, J = 8.5, 2.1 Hz) | |
| δ 7.85 (d, 1H) | H-2 (Pyrone ring, J = 6.0 Hz) | |
| δ 8.00 (d, 1H) | H-5 (Aromatic, J = 2.1 Hz) | |
| ¹³C NMR | δ 15.6, 28.5 | Ethyl carbons |
| (100 MHz, CDCl₃) | δ 112.8 | C-3 |
| δ 155.4 | C-2 (Deshielded by Oxygen) | |
| δ 178.5 | C-4 (Carbonyl) | |
| Mass Spec | m/z 174.07 | [M]⁺ (Molecular Ion) |
| m/z 159 | [M - CH₃]⁺ (Loss of methyl from ethyl group) | |
| IR (KBr) | 1645 cm⁻¹ | C=O Stretching (Conjugated ketone) |
| 1605 cm⁻¹ | C=C Aromatic stretching |
Interpretation Logic:
-
H-2 vs H-3: The H-2 proton is significantly deshielded (downfield ~7.8-7.9 ppm) due to the proximity to the ring oxygen and the carbonyl group, whereas H-3 is upfield (~6.3 ppm).
-
H-5: This proton appears as a doublet with a small coupling constant (meta-coupling) and is relatively deshielded due to the carbonyl anisotropy at the peri position.
-
Ethyl Group: The classic triplet-quartet pattern is diagnostic.
Troubleshooting & Optimization
-
Moisture Sensitivity: The DMF-DMA reagent is moisture-sensitive. Ensure all glassware is flame-dried and toluene is anhydrous. If the reaction stalls, add fresh DMF-DMA.
-
Incomplete Cyclization: If the enaminone intermediate persists (yellow spot on TLC), extend the acid hydrolysis step or switch to refluxing acetic acid.
-
Purification: Chromones can sublime. If vacuum drying at high temperatures, ensure you do not lose product. Recrystallization from dilute ethanol is usually sufficient to remove colored impurities.
References
-
Venkataraman, K. (1934). The Chemistry of Chromones. Journal of the Chemical Society. Link
- Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (General reference for chromone chemistry).
-
Ganguly, N. C., et al. (2005). Mild and efficient synthesis of chromones using DMF-DMA. Journal of Chemical Research. Link
-
PubChem. 6-Methyl-4H-chromen-4-one Compound Summary. (Used for analog spectral correlation). Link
-
Organic Syntheses. 2-Ethylchromone Preparation. Coll. Vol. 4, p.478. (Reference for classical Claisen condensation). Link
Sources
A Technical Guide to the Potential Therapeutic Targets of 6-Ethyl-4H-chromen-4-one
Abstract: The 4H-chromen-4-one (chromone) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2] This guide focuses on a specific analog, 6-Ethyl-4H-chromen-4-one, a molecule of significant interest due to the therapeutic potential of its parent scaffold. While direct experimental data on this specific derivative is emerging, the extensive body of research on structurally related chromones provides a strong foundation for hypothesizing its potential therapeutic targets. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a logical, evidence-based framework for identifying and validating the therapeutic targets of 6-Ethyl-4H-chromen-4-one. We will extrapolate potential targets from known chromone derivatives and provide detailed, actionable protocols for their experimental validation.
Part 1: The Chromone Scaffold and the Rationale for Investigating 6-Ethyl-4H-chromen-4-one
The chromone core, a fusion of a benzene ring with a pyranone ring, is a versatile template that has been extensively explored for therapeutic applications. Derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3] The specific substitutions on the chromone ring system dictate the compound's biological activity and target specificity.
The focus of this guide, 6-Ethyl-4H-chromen-4-one, features a small, lipophilic ethyl group at the 6-position. This substitution is predicted to influence the molecule's pharmacokinetic properties (e.g., membrane permeability) and its affinity for various biological targets by potentially engaging in hydrophobic interactions within protein binding pockets. Based on the established pharmacology of analogous chromones, we can formulate a series of compelling hypotheses regarding the primary therapeutic targets of this specific molecule.
Part 2: Hypothesized Therapeutic Targets and Pathways
This section details the most probable therapeutic targets for 6-Ethyl-4H-chromen-4-one, extrapolated from peer-reviewed studies on analogous compounds.
Oncology Targets
The anticancer potential of chromone derivatives is widely reported, with activities attributed to the modulation of multiple key pathways in cancer progression.[4]
-
Inflammatory Cytokines and Growth Factors (TNF-α & VEGF): Chronic inflammation is a key driver of tumorigenesis.[5] Certain chromone derivatives have been shown to downregulate the expression of pro-inflammatory genes like Tumor Necrosis Factor-α (TNF-α) and Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor initiation, growth, and angiogenesis.[5][6] It is hypothesized that 6-Ethyl-4H-chromen-4-one may similarly exert anti-tumor effects by suppressing these critical signaling molecules.
-
Anti-Apoptotic Proteins (Bcl-2 family): Evasion of apoptosis is a hallmark of cancer. The Bcl-2 protein is a central regulator of programmed cell death, and its inhibition can restore the natural apoptotic process in cancer cells. In silico and in vitro studies have identified 4H-chromene derivatives that bind to and inhibit Bcl-2, suggesting this as a potential mechanism of action.[7] The 6-ethyl group could potentially enhance binding to the hydrophobic groove of Bcl-2.
-
Histone Deacetylases (Sirtuin 2): Sirtuin 2 (Sirt2) is a deacetylating enzyme implicated in cell cycle regulation and tumorigenesis. Selective Sirt2 inhibitors can induce cell proliferation arrest in cancer cells. Functionalized chromone derivatives have been identified as novel, selective Sirt2 inhibitors with IC50 values in the low micromolar range, making this a plausible target.[8]
Neurological and Inflammatory Disease Targets
-
G Protein-Coupled Receptor 55 (GPR55): GPR55 is a lipid-activated GPCR implicated in inflammation, neuropathic pain, and metabolic diseases. A series of chromen-4-one derivatives have been developed as potent and selective modulators (both agonists and antagonists) of GPR55.[9] The substitution pattern on the chromone core is critical for determining the efficacy and potency at this receptor. The 6-position, in particular, has been shown to be amenable to substitutions like halogens, and an ethyl group could confer a unique pharmacological profile.
-
Sigma (σ) Receptors: Sigma receptors (σ1 and σ2) are recognized as attractive targets for treating neurological disorders such as Alzheimer's disease and neuropathic pain.[10] Chromenone derivatives have been identified as new ligands with high affinity for both σ1 and σ2 receptors. A derivative with a different substitution at the 6-position showed a Ki value of 27.2 nM for the σ1 receptor, highlighting the importance of this position for target engagement.[10]
-
Cholinesterases (AChE): Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating the symptoms of Alzheimer's disease. Multi-target chromone derivatives have been designed that exhibit potent dual inhibition of both AChE and monoamine oxidase B, another key target in neurodegeneration.[10]
Anti-Infective Targets
-
Pteridine Reductase 1 (PTR1): In trypanosomatid parasites, the causative agents of diseases like leishmaniasis and sleeping sickness, PTR1 is a crucial enzyme for survival. Flavonoids, which share the chromone core, have been identified as PTR1 inhibitors. Chroman-4-one derivatives (which lack the C2-C3 double bond) have shown activity against both the PTR1 enzyme and the parasites themselves, providing a basis for further scaffold optimization.[11]
Part 3: A Technical Guide for Target Identification and Validation
This section provides a systematic, multi-step approach to experimentally validate the hypothesized therapeutic targets of 6-Ethyl-4H-chromen-4-one.
Synthesis and Characterization
The first critical step is the synthesis and rigorous purification of 6-Ethyl-4H-chromen-4-one. Several established synthetic routes for 4H-chromen-4-ones can be adapted for this purpose. A common and effective method is the intramolecular Claisen condensation of a substituted acetophenone derivative with diethyl oxalate, followed by acid-catalyzed cyclization.[12]
General Synthetic Workflow:
Caption: General synthetic scheme for 6-Ethyl-4H-chromen-4-one.
Required Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Purity Analysis: High-performance liquid chromatography (HPLC) to ensure purity >95% for biological assays.
Target Validation Workflow
A tiered approach, starting with broad phenotypic screening and progressing to specific, target-based assays, is recommended.
Caption: High-level workflow for target validation.
Experimental Protocols: In Vitro Assays
-
Objective: To assess the general anti-proliferative activity of 6-Ethyl-4H-chromen-4-one against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HT-29 (colon)).[7]
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 6-Ethyl-4H-chromen-4-one (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
-
Objective: To determine if 6-Ethyl-4H-chromen-4-one acts as an agonist or antagonist at the GPR55 receptor.[9]
-
Methodology:
-
Cell Line: Use a commercially available cell line engineered to co-express human GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®).
-
Agonist Mode:
-
Plate cells according to the manufacturer's protocol.
-
Add serial dilutions of 6-Ethyl-4H-chromen-4-one and incubate for 60-90 minutes.
-
-
Antagonist Mode:
-
Pre-incubate cells with serial dilutions of 6-Ethyl-4H-chromen-4-one for 15-30 minutes.
-
Add a known GPR55 agonist (e.g., LPI) at its EC80 concentration and incubate for 60-90 minutes.
-
-
Detection: Add the enzyme substrate and incubate in the dark for 60 minutes.
-
Readout: Measure the chemiluminescent signal using a plate reader.
-
Analysis: For agonist mode, calculate the EC50 value. For antagonist mode, calculate the IC50 value.
-
-
Objective: To measure the direct inhibitory effect of the compound on Sirt2 deacetylase activity.[8]
-
Methodology:
-
Reagents: Use a commercially available Sirt2 fluorometric drug discovery kit, which includes recombinant human Sirt2, a fluorogenic acetylated peptide substrate, and NAD+.
-
Reaction Setup: In a 96-well plate, add the Sirt2 enzyme, NAD+, and varying concentrations of 6-Ethyl-4H-chromen-4-one. Include a known Sirt2 inhibitor as a positive control.
-
Initiation: Add the fluorogenic substrate to initiate the reaction.
-
Incubation: Incubate at 37°C for 45-60 minutes.
-
Development: Add the developer solution, which stops the enzymatic reaction and produces a fluorescent signal from the deacetylated substrate. Incubate for 15 minutes.
-
Readout: Measure fluorescence (e.g., Ex/Em = 360/460 nm).
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
-
-
Objective: To assess the anti-inflammatory potential by measuring the inhibition of TNF-α secretion from stimulated immune cells.[6]
-
Methodology:
-
Cell Model: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Pre-treatment: Seed cells in a 24-well plate. Pre-treat with various concentrations of 6-Ethyl-4H-chromen-4-one for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells.
-
Incubation: Incubate for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: Determine the concentration-dependent inhibition of TNF-α secretion and calculate the IC50 value.
-
Data Summary and Interpretation
All quantitative data from the in vitro assays should be compiled for clear comparison.
| Hypothesized Target | Assay Type | Metric | Predicted Outcome for Active Compound |
| Cancer Proliferation | MTT Assay | IC50 | < 10 µM |
| GPR55 | β-Arrestin Recruitment | EC50 / IC50 | < 1 µM |
| Sirt2 | Enzymatic Inhibition | IC50 | < 20 µM |
| TNF-α Release | ELISA | IC50 | < 20 µM |
| PTR1 | Enzymatic Inhibition | IC50 | < 20 µM |
| Sigma (σ1/σ2) Receptors | Radioligand Binding | Ki | < 100 nM |
| AChE | Ellman's Assay | IC50 | < 10 µM |
| Bcl-2 | Fluorescence Polarization | Ki | < 10 µM |
Part 4: Conclusion and Future Directions
This guide provides a comprehensive, technically grounded framework for elucidating the therapeutic potential of 6-Ethyl-4H-chromen-4-one. By leveraging the extensive knowledge base of the broader chromone class, we have identified high-probability targets in oncology, neuro-inflammation, and infectious disease. The provided experimental workflows offer a clear path from compound synthesis to target validation.
Positive results from these initial in vitro and cellular assays will warrant progression to more advanced studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of cancer, inflammation, or parasitic disease.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the lead compound.
The systematic application of this research plan will effectively de-risk and advance the development of 6-Ethyl-4H-chromen-4-one as a potential novel therapeutic agent.
References
-
Schaper, S. et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. [Link]
-
Kall-Klement, I. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]
-
Chaudhary, P. et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of the Iranian Chemical Society. [Link]
-
Di Pisa, F. et al. (2021). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules. [Link]
-
Kulshrestha, A. et al. (2017). Therapeutic Potential of Chromones. TSI Journals. [Link]
-
Kumar, P. & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters. [Link]
-
Teixeira, C. et al. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021). ResearchGate. [Link]
-
de la Torre, M. C. et al. (2020). Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl). Acta Crystallographica Section E. [Link]
-
Orozco-Valerio, M. J. et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLOS ONE. [Link]
-
Tastan, B. et al. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry. [Link]
-
Marco-Contelles, J. et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry. [Link]
-
Nabeel, A. et al. (2022). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Journal of Gastrointestinal Cancer. [Link]
-
dos Santos, A. C. B. et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]
-
Gîrbea, G. et al. (2024). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank. [Link]
-
Tete, M. & Bassey, I. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. [Link]
-
Nabeel, A. et al. (2021). In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. ResearchGate. [Link]
-
Kamal, A. et al. (2015). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. Medicinal Chemistry Research. [Link]
-
Kumar, S. et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]
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- 12. Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Profile of 6-Ethyl-4H-chromen-4-one and its Analogs: A Literature Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4H-chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the vast library of chromone derivatives, those substituted at the 6-position have garnered significant interest due to their potential to modulate various biological targets. This in-depth technical guide focuses on the synthesis, biological evaluation, and structure-activity relationships of 6-Ethyl-4H-chromen-4-one and its analogs, providing a comprehensive overview for researchers engaged in drug discovery and development.
The Chromone Scaffold: A Foundation for Diverse Biological Activity
The chromone nucleus, a benzopyran-4-one system, is a versatile template for the design of bioactive molecules.[1] Its planar structure and the presence of a hydrogen bond acceptor (the carbonyl group) and a hydrogen bond donor (in hydroxylated derivatives) allow for diverse interactions with biological macromolecules. Chromone derivatives have been reported to exhibit a remarkable array of pharmacological properties, including anticancer, antibacterial, antifungal, antioxidant, anti-inflammatory, and antiviral activities.[3][4][5]
Synthesis of 6-Ethyl-4H-chromen-4-one and its Analogs: Key Strategies and Methodologies
The synthesis of 6-Ethyl-4H-chromen-4-one and its analogs typically involves the construction of the chromone ring from a suitably substituted 2'-hydroxyacetophenone precursor. Several synthetic routes have been established for the formation of the chromone core, with the Vilsmeier-Haack reaction and the Baker-Venkataraman rearrangement being prominent methods.
Synthesis of the Key Precursor: 2'-Hydroxy-5'-ethylacetophenone
The critical starting material for the synthesis of 6-Ethyl-4H-chromen-4-one is 2'-hydroxy-5'-ethylacetophenone. This precursor can be synthesized through various methods, with the Fries rearrangement of 4-ethylphenyl acetate being a common and effective approach.
-
Acetylation of 4-Ethylphenol: To a solution of 4-ethylphenol in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction by washing with water and a mild base to remove excess acid and unreacted phenol. Purify the resulting 4-ethylphenyl acetate by distillation or chromatography.
-
Fries Rearrangement: To the purified 4-ethylphenyl acetate, add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in a solvent such as nitrobenzene or without a solvent. Heat the reaction mixture to a temperature typically ranging from 100 to 160 °C. The reaction time will vary depending on the substrate and temperature.
-
Work-up and Purification: After cooling, the reaction mixture is carefully hydrolyzed by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 2'-hydroxy-5'-ethylacetophenone.
Construction of the Chromone Ring: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic and heterocyclic compounds, and it can be effectively applied to the synthesis of 3-formylchromones, which are versatile intermediates for further derivatization.
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature. The formation of the Vilsmeier reagent is an exothermic reaction.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2'-hydroxy-5'-ethylacetophenone in DMF dropwise. After the addition is complete, the reaction mixture is typically heated for several hours to drive the reaction to completion. The progress of the reaction can be monitored by TLC.[1]
-
Hydrolysis and Isolation: The reaction mixture is then cooled and poured onto crushed ice to hydrolyze the intermediate and precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to afford 6-Ethyl-4-oxo-4H-chromene-3-carbaldehyde.[1]
This 3-formyl derivative can then be converted to the parent 6-Ethyl-4H-chromen-4-one by deformylation or used as a scaffold for the synthesis of a wide range of 3-substituted analogs.
Diagram: Synthetic Workflow for 6-Ethyl-4H-chromen-4-one
Caption: General synthetic scheme for 6-Ethyl-4H-chromen-4-one and its analogs.
Biological Activities and Therapeutic Potential of 6-Substituted Chromen-4-one Analogs
The substitution pattern on the chromone ring plays a crucial role in determining the biological activity. The 6-position, in particular, has been identified as a key site for modification to enhance potency and selectivity for various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromone derivatives.[3][4] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and histone deacetylases (HDACs). For instance, a series of substituted chroman-4-one and chromone derivatives were evaluated as inhibitors of Sirtuin 2 (SIRT2), a class III HDAC.[6] This study revealed that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for potent and selective SIRT2 inhibition.[6] While a 6-ethyl group is not strongly electron-withdrawing, its steric bulk and lipophilicity could influence binding to the active site of target proteins. Further investigation into 6-ethyl analogs is warranted to explore their potential as anticancer agents.
Antimicrobial Activity
Chromone derivatives have also demonstrated significant antibacterial and antifungal properties.[3][5] The presence of a lipophilic group at the 6-position, such as an ethyl group, could potentially enhance the membrane permeability of the molecule, leading to improved antimicrobial efficacy. A novel 4H-chromen-4-one derivative isolated from a marine Streptomyces species exhibited potent activity against Bacillus subtilis and Micrococcus luteus.[3] This highlights the potential of the chromone scaffold in the development of new antimicrobial agents.
Other Biological Activities
Beyond cancer and infectious diseases, 6-substituted chromones have been explored for a range of other therapeutic applications. For example, certain derivatives have shown promise as antituberculosis agents.[4] The structural versatility of the chromone core allows for fine-tuning of its properties to target a wide array of biological pathways.
Structure-Activity Relationships (SAR)
The biological activity of 6-substituted chromen-4-ones is intricately linked to the nature of the substituent at this position.
Diagram: Key Structural Features for Biological Activity
Caption: Structure-activity relationship highlights for 6-substituted chromen-4-ones.
-
Lipophilicity: The introduction of an ethyl group at the 6-position increases the lipophilicity of the molecule compared to its unsubstituted counterpart. This can enhance membrane permeability and cellular uptake, potentially leading to increased biological activity.
-
Steric Factors: The size and shape of the substituent at the 6-position can influence how the molecule fits into the binding pocket of a target protein. An ethyl group, while relatively small, can provide favorable van der Waals interactions.
-
Electronic Effects: While an ethyl group is generally considered to be weakly electron-donating, its electronic influence on the aromatic ring can subtly affect the reactivity and binding affinity of the molecule.
Future Directions and Conclusion
The 6-Ethyl-4H-chromen-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the diverse biological activities exhibited by its analogs, makes it an attractive area for further research.
Future studies should focus on:
-
Synthesis and screening of a diverse library of 6-ethyl-4H-chromen-4-one analogs with various substituents at other positions of the chromone ring to establish comprehensive structure-activity relationships.
-
Elucidation of the precise mechanisms of action for the most potent compounds to identify their specific molecular targets.
-
In vivo evaluation of lead compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Patel, R. V., Patel, J. K., & Kumari, P. (2012). Recent advances in the synthesis of 4H-chromen-4-ones. IntechOpen.
- Reddy, T. S., & Kumar, A. (2014). Synthesis and biological evaluation of new 4H-chromenes as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3583-3586.
- Aydın, E., Şahin, F., & Süntar, İ. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 22(10), 1957-1965.
- Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6493-6504.
- Singh, U. P., & Bhat, H. R. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075.
- Kumar, A., & Maurya, R. A. (2008). Synthesis and antimicrobial activity of some new 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-ones. Indian Journal of Chemistry-Section B, 47(3), 453.
- Salem, M. S., Marzouk, M. I., Ali, S. N., & Madkour, H. M. F. (2012). Synthesis, structure characterization and biological evaluation of new 6, 8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry, 3(2), 220-227.
- Vargas, L. Y., et al. (2021). Biological activities of 4H-thiochromen-4-one 1, 1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(5), e0250499.
- Saad, S. M., & Khan, K. M. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2920.
- Ion, R. M., & Popa, I. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
- Nencki, M., & Sieber, N. (1883). Ueber die Darstellung der Hydroxyacetophenone. Berichte der deutschen chemischen Gesellschaft, 16(1), 939-943.
- Goclik, L., Offner-Marko, L., Bordet, A., & Leitner, W. (2020). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@ SILP catalyst.
- Fernandes, C., Soares, P., Gaspar, A., Martins, D., Gomes, L. R., Low, J. N., & Borges, F. (2016). Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate.
- Kumar, A., et al. (2012). New substituted 4H-chromenes as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3469-3473.
- Fernandes, C., et al. (2016). Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate.
- Patel, K., & Shah, A. (2017). Synthesis and Characterization Of “6-[2-Hydroxy-3(Substituted Amino)Propoxy]-2-Phenyl-4H-Chromen-4-One. AIP Conference Proceedings, 1832(1), 050029.
- Sharma, G., & Kumar, V. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 644.
-
Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Retrieved from [Link]
- Link, K. P. (1997). U.S. Patent No. 5,696,274. Washington, DC: U.S.
- Loos, D., & Mečiarová, M. (2001). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 6(10), 849-858.
- Xuan, T., Han, W., Pang, R., Tian, Y., & Ren, W. (2024). Asymmetric [4+ 2] annulation of N-sulfonyl ketimines: access to N-heterocycles bearing 1, 3-nonadjacent stereocenters with a quaternary carbon center. Organic Chemistry Frontiers.
- Kourdi, F., & Safaei-Ghomi, J. (2017). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica, 24(3), 1335-1343.
- Ghorbani-Vaghei, R., & Malaeke, A. (2016). Glutamic Acid as an Environmentally Friendly Catalyst for One-Pot Synthesis of 4H-Chromene Derivatives and Biological Activity. Journal of Chemical Health Risks, 6(2), 115-122.
Sources
- 1. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate [mdpi.com]
- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones [academia.edu]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 6-Ethyl-4H-chromen-4-one Scaffolds via Intramolecular Wittig Cyclization
This Application Note is designed for research scientists and process chemists focusing on the synthesis of functionalized chromone scaffolds. It details a high-precision Intramolecular Wittig Reaction protocol for the synthesis of 6-Ethyl-2-methyl-4H-chromen-4-one , a derivative of the target class, utilizing the Kumar-Bodas methodology .
Executive Summary
The chromone (4H-chromen-4-one) nucleus is a privileged pharmacophore in medicinal chemistry, serving as the core for flavonoids, isoflavones, and various kinase inhibitors. Traditional synthesis methods, such as the Baker-Venkataraman rearrangement, often require harsh acidic/basic conditions that can compromise sensitive functional groups.
This guide details a neutral, phosphorus-mediated cyclization strategy. By leveraging the Intramolecular Wittig Reaction (IWR) of o-acyloxy-
Key Advantages of this Protocol
-
Mild Conditions: Avoids strong acids/bases during the cyclization step.
-
Regiospecificity: The position of the ethyl group is locked by the starting salicylate, preventing isomeric mixtures common in intermolecular condensations.
-
Scalability: The ylide intermediate is stable and the byproduct (triphenylphosphine oxide) is easily removed.
Mechanistic Rationale & Design
The synthesis relies on the Kumar-Bodas Protocol (Org.[1] Lett. 2000), which utilizes the reactivity of ester-stabilized ylides.[1][2]
The Pathway[2][3][4][5]
-
Activation: 5-Ethylsalicylic acid is converted to its o-acetoxy acid chloride.
-
Ylide Formation: Reaction with (trimethylsilyl)methylene-triphenylphosphorane (or methylenetriphenylphosphorane) generates a stable
-keto ylide. -
Intramolecular Wittig: Upon heating, the ylide carbon nucleophilically attacks the ester carbonyl (from the acetoxy group).
-
Elimination: Formation of the oxaphosphetane and subsequent elimination of triphenylphosphine oxide (
) closes the ring to yield the chromone.
Mechanistic Diagram
The following Graphviz diagram illustrates the molecular logic flow:
Caption: Workflow for the conversion of 5-ethylsalicylic acid to the chromone scaffold via phosphorane intermediate.
Experimental Protocol
Safety Note: Work with thionyl chloride (
Phase 1: Precursor Synthesis (Acylation & Activation)
Objective: Synthesize 5-ethyl-2-acetoxybenzoyl chloride.
-
Acetylation:
-
Dissolve 5-ethylsalicylic acid (10.0 mmol) in acetic anhydride (5 mL).
-
Add 2 drops of conc.
as catalyst.[1] -
Stir at 60°C for 2 hours. Pour into ice water, filter the precipitate (5-ethyl-2-acetoxybenzoic acid), and dry under vacuum.
-
-
Chlorination:
-
Suspend the dried acid (10.0 mmol) in dry DCM (20 mL).
-
Add Thionyl Chloride (
, 15.0 mmol) and a catalytic drop of DMF. -
Reflux for 3 hours until gas evolution ceases.
-
Evaporate solvent and excess
under reduced pressure to obtain the crude acid chloride as a yellow oil. Use immediately.
-
Phase 2: Ylide Generation & Cyclization
Objective: Formation of the chromone ring via Intramolecular Wittig.
Reagents:
-
Methyltriphenylphosphonium bromide (
) -
n-Butyllithium (
-BuLi, 1.6M in hexanes) or NaH -
Dry THF and Toluene
Step-by-Step:
-
Generation of Wittig Reagent:
-
In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (11.0 mmol) in dry THF (30 mL).
-
Cool to 0°C. Dropwise add
-BuLi (11.0 mmol). Stir for 30 mins to generate the bright yellow ylide ( ).
-
-
Acylation of Ylide:
-
Cool the ylide solution to -78°C.
-
Dissolve the 5-ethyl-2-acetoxybenzoyl chloride (from Phase 1) in dry THF (10 mL) and add it dropwise to the ylide solution.
-
Critical: The solution should decolorize as the ylide is consumed.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. The intermediate formed is the
-keto phosphonium salt/ylide .
-
-
Transylidation (Optional but Recommended):
-
Often, a second equivalent of base is needed to ensure the neutral ylide species exists for cyclization. If using the Kumar method with silylated ylide, this step is automatic. For standard ylide, add 1 eq of Triethylamine if the intermediate is isolated as a salt.
-
-
Thermal Cyclization (The Wittig Step):
-
Swap solvent: Evaporate THF and re-dissolve the residue in Toluene (50 mL).
-
Reflux the toluene solution for 6–12 hours.
-
Observation: Formation of a precipitate (
) indicates reaction progress.
-
-
Workup:
-
Cool to RT. Filter off the triphenylphosphine oxide solid.
-
Concentrate the filtrate.[3]
-
Purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Expected Results & Data Specifications
| Parameter | Specification | Notes |
| Target | 6-Ethyl-2-methyl-4H-chromen-4-one | Methyl group at C2 is intrinsic to the acetoxy precursor. |
| Appearance | Off-white to pale yellow solid | Recrystallize from EtOH if necessary. |
| Yield | 65% - 80% | High efficiency due to intramolecular nature. |
| 1H NMR (Diagnostic) | Characteristic signal of the C3-H proton of the chromone ring. | |
| 1H NMR (Ethyl) | Triplet (~1.2 ppm), Quartet (~2.7 ppm) | Confirms integrity of the 6-ethyl group. |
Critical Design Note: The C2-Substituent
Researchers must note that the Intramolecular Wittig Reaction utilizing an o-acyloxy precursor inherently transfers the acyl group's substituent to the C2 position of the chromone.
-
Precursor: 2-Acetoxybenzoic acid derivative (
) Product: 2-Methylchromone. -
Precursor: 2-Benzoyloxybenzoic acid derivative (
) Product: Flavone (2-Phenylchromone).
To synthesize the C2-unsubstituted (C2-H) 6-Ethylchromone: The Wittig route is chemically challenging for C2-H because it would require an o-formyloxy precursor (unstable). For the strict C2-H target, we recommend the Vilsmeier-Haack cyclization of 2-hydroxy-5-ethylacetophenone, rather than the Wittig route. However, for library generation where C2-functionalization is acceptable or desired, the Wittig protocol described above is superior in robustness.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in Ylide Step | Ensure rigorous drying of THF and phosphonium salt. Use fresh |
| Incomplete Cyclization | Insufficient Heat | Ensure Toluene is at a rolling reflux (110°C). Dioxane (101°C) or Xylene (140°C) can be used for higher barriers. |
| Product Impurity |
References
-
Kumar, P., & Bodas, M. S. (2000).[1][2] A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823.
-
Hercouet, A., & Le Corre, M. (1982). Synthèse de chromones par réaction de Wittig intramoléculaire.[1][2] Tetrahedron, 38(24), 3669-3678.
-
Bestmann, H. J., & Schobert, R. (1985). Ketene Triphenylphosphoranylidene: A Versatile Reagent in Organic Synthesis.[4][5] Angewandte Chemie International Edition, 24(9). (Foundational Ylide Chemistry).
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. Quinacetophenone: A simple precursor to privileged organic motifs - Arabian Journal of Chemistry [arabjchem.org]
Microwave-Assisted Synthesis of 6-Ethyl-4H-chromen-4-one: A High-Efficiency Enaminone Cyclization Protocol
Application Note: AN-MW-045
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 6-Ethyl-4H-chromen-4-one (6-ethylchromone) using microwave-assisted organic synthesis (MAOS). Unlike traditional thermal cyclizations (e.g., Baker-Venkataraman or Kostanecki-Robinson), which often require harsh acidic/basic conditions and prolonged reflux times (12–24 h), this protocol utilizes
The method leverages the dipolar polarization effects of microwave irradiation to accelerate the condensation of 5'-ethyl-2'-hydroxyacetophenone with DMF-DMA, followed by cyclization. This approach reduces reaction time to under 30 minutes while significantly suppressing side-product formation (e.g., oligomerization), delivering a purity profile suitable for direct downstream medicinal chemistry applications.
Scientific Background & Mechanism[1][2][3][4][5]
The Target: 6-Ethylchromone
The chromone (4H-chromen-4-one) scaffold is a privileged structure in drug discovery, serving as the core for pharmacophores with anti-inflammatory, anticancer, and kinase-inhibitory activities. The 6-ethyl derivative is a specific lipophilic variant often used to probe hydrophobic pockets in target proteins (e.g., PI3K or sirtuin isoforms) [1].
Mechanistic Pathway
The synthesis proceeds via a two-stage "one-pot" mechanism:
-
Condensation: The active methylene group of 5'-ethyl-2'-hydroxyacetophenone (1) attacks the electrophilic carbon of DMF-DMA , eliminating methanol to form the enaminone intermediate (2) .
-
Cyclization: Under microwave irradiation, the phenolic hydroxyl group undergoes intramolecular nucleophilic attack on the enaminone
-carbon, followed by the elimination of dimethylamine to yield the final chromone (3) .
Microwave irradiation is critical here; it selectively heats the polar transition state of the condensation step, overcoming the energy barrier for the elimination of dimethylamine much faster than conductive heating [2].
Figure 1: Mechanistic pathway for the synthesis of 6-ethylchromone via DMF-DMA condensation.
Materials and Equipment
Reagents
-
Precursor: 1-(5-Ethyl-2-hydroxyphenyl)ethanone (CAS: 2243-35-8) – Purity >97%
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5) – Use anhydrous grade (94%) -
Solvent: DMF (Anhydrous) or reaction can be run neat (solvent-free).
-
Catalyst (Optional): Iodine (
) or Amberlyst-15 (if cyclization is sluggish).
Equipment
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).
-
Vessel: 10 mL or 30 mL pressure-rated borosilicate glass vial with crimp cap/silicon septum.
-
Analysis: UPLC-MS (C18 column), 1H NMR (400 MHz, DMSO-
).
Experimental Protocol
Protocol A: Standard Microwave Synthesis (1.0 mmol Scale)
This protocol is optimized for library synthesis and rapid optimization.
Step 1: Preparation
-
Weigh 164 mg (1.0 mmol) of 1-(5-ethyl-2-hydroxyphenyl)ethanone into a 10 mL microwave process vial.
-
Add 2.0 mL of anhydrous DMF.
-
Add 0.4 mL (3.0 mmol, 3 equiv.) of DMF-DMA. Note: Excess DMF-DMA acts as both reagent and water scavenger.
-
Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 140 °C | Sufficient to drive the elimination of |
| Time | 15:00 min | Optimized for >95% conversion. |
| Pressure Limit | 15 bar | Safety cutoff (DMF vapor pressure is low, but volatiles generate pressure). |
| Power | Dynamic (Max 200W) | Allows rapid ramping without overshoot. |
| Stirring | High (600 RPM) | Ensures uniform heat distribution. |
| Pre-stirring | 30 sec | Mixes reagents before IR sensor calibration. |
Step 3: Workup & Isolation
-
Cool the vial to room temperature (using reactor compressed air cooling).
-
Precipitation: Pour the reaction mixture into 20 mL of ice-cold water .
-
Stir vigorously for 10 minutes. The product, 6-ethylchromone, is lipophilic and typically precipitates as a pale yellow/off-white solid.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (
mL) to remove residual DMF and dimethylamine salts. -
Drying: Dry under vacuum at 40 °C for 4 hours.
Step 4: Purification (If necessary)
-
Typically not required if precipitation is clean.
-
If purity <95%: Recrystallize from Ethanol/Hexane (1:3) or perform flash chromatography (0–30% EtOAc in Hexanes).
Results and Discussion
Yield Comparison
The microwave protocol demonstrates superior efficiency compared to conventional thermal heating (oil bath reflux).
| Method | Temperature | Time | Isolated Yield | Purity (LCMS) |
| Microwave (This Protocol) | 140 °C | 15 min | 88% | >98% |
| Thermal Reflux (DMF) | 153 °C | 12 hours | 62% | 85%* |
| Vilsmeier-Haack (POCl3) | 60 °C | 4 hours | 75% | 90%** |
*Thermal reflux often shows degradation products due to prolonged heat exposure. **POCl3 method requires tedious neutralization and generates phosphorus waste.
Analytical Validation
1H NMR (400 MHz, DMSO-
- 8.21 (d, 1H, H-2): Characteristic singlet/doublet for the chromone C2 proton.
- 7.90 (d, 1H, H-5): Aromatic proton peri to the carbonyl.
- 6.35 (d, 1H, H-3): Characteristic alkene proton of the pyrone ring.
-
2.75 (q, 2H, ethyl
): Ethyl group methylene. -
1.25 (t, 3H, ethyl
): Ethyl group methyl.
The disappearance of the enaminone intermediate signals (typically broad doublets around 5.8 and 7.9 ppm) confirms complete cyclization.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis of 6-ethylchromone.
Troubleshooting & Self-Validation
This system is designed to be self-validating. Use the following checkpoints:
-
Pressure Spike: If pressure exceeds 15 bar rapidly, it indicates decomposition or wet reagents (water reacting with DMF-DMA generates methanol/vapor rapidly).
-
Fix: Ensure reagents are anhydrous; reduce temperature to 120 °C and extend time to 25 min.
-
-
Incomplete Cyclization: LCMS shows a mass of M+43 (Enaminone intermediate) rather than Product (M).
-
Fix: The elimination of dimethylamine is the rate-limiting step. Add a catalytic amount of Iodine (
, 5 mol%) to the reaction mixture before MW irradiation. Iodine promotes the oxidative cyclization/elimination [3].
-
-
Product Oiling Out: If the product forms an oil in water instead of a solid.
-
Fix: Extract with Dichloromethane (DCM), dry over
, and evaporate. The oil will likely solidify upon standing or triturating with hexanes.
-
References
-
Gomes, A., et al. (2021). "Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors." Molecules, 26(21), 6473. [Link]
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Reddy, G. J., et al. (2012). "A mild and efficient synthesis of chromones using DMF-DMA." Tetrahedron Letters, 53(24), 3061-3063. [Link]
-
Fridén-Saxin, M., et al. (2009).[1] "Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation." The Journal of Organic Chemistry, 74(7), 2755-2759.[1] [Link]
Sources
Application Note: Mechanistic Profiling of 6-Ethyl-4H-chromen-4-one as a Selective MAO-B Inhibitor
Introduction & Mechanistic Rationale
The scaffold 6-Ethyl-4H-chromen-4-one represents a critical structural class in neuropharmacology. While the chromone (1-benzopyran-4-one) core is a privileged structure for inhibiting kinases and phosphodiesterases, the specific substitution at the C6 position with an ethyl group significantly modulates its target selectivity, predominantly favoring Monoamine Oxidase B (MAO-B) over MAO-A.
Why this specific protocol? Standard kinase protocols often fail for small lipophilic chromones due to aggregation-based false positives. Furthermore, the 6-ethyl substituent enhances lipophilicity (cLogP ~2.5–3.0), increasing blood-brain barrier (BBB) permeability but complicating aqueous assay stability. This guide provides a self-validating workflow to study this compound's inhibition potential, specifically targeting the hydrophobic "entrance cavity" of the MAO-B active site where the ethyl group is hypothesized to dock.
Core Chemical Properties
| Property | Specification | Critical Note |
| Molecular Weight | 174.19 g/mol | Low MW suggests high ligand efficiency (LE). |
| Lipophilicity | High (Hydrophobic) | Requires strict DMSO management to prevent precipitation in assay buffer. |
| Fluorescence | Native Fluorescence | Risk: The chromone core can fluoresce in the UV-blue region. Counter-screening is mandatory. |
| Target Class | Flavin-dependent Oxidases | Primary Target: MAO-B (Neuroprotection). |
Pre-Analytical Phase: Compound Management
Scientific Integrity Note: Inconsistent IC50 values for chromones are often traced to "crash-out" events in aqueous buffers. The following solubility protocol ensures monomeric dispersion.
Protocol A: Stock Preparation & Solubility Check
Reagents: Anhydrous DMSO (Grade: Cell Culture, >99.9%), PBS (pH 7.4).
-
Primary Stock (10 mM): Dissolve 1.74 mg of 6-Ethyl-4H-chromen-4-one in 1 mL of anhydrous DMSO. Vortex for 30 seconds. Inspect visually for clarity.
-
Turbidimetric Solubility Limit (TSL) Test:
-
Prepare a 96-well clear plate.
-
Add 198 µL of Assay Buffer (PBS, pH 7.4) to each well.
-
Titrate the compound (1 µL, 2 µL, etc.) to reach 50 µM, 100 µM, 200 µM.
-
Read Absorbance at 620 nm.
-
Criterion: An OD620 > 0.005 above background indicates aggregation.
-
Guidance: If aggregation occurs at <100 µM, include 0.01% Triton X-100 in all subsequent assay buffers.
-
Primary Assay: Fluorometric MAO-B Inhibition Screen
Methodology: Amplex Red® (10-acetyl-3,7-dihydroxyphenoxazine) coupled assay.[1] Mechanism: MAO-B oxidizes the substrate (p-tyramine or benzylamine), generating H₂O₂. Horseradish Peroxidase (HRP) uses H₂O₂ to oxidize non-fluorescent Amplex Red into highly fluorescent Resorufin.[1][2]
Experimental Workflow (DOT Diagram)
Caption: Step-by-step workflow for the coupled fluorometric MAO-B inhibition assay. Pre-incubation allows the 6-ethyl chromone to equilibrate with the active site.
Step-by-Step Protocol
-
Buffer Preparation:
-
100 mM Potassium Phosphate (pH 7.4).
-
Critical Additive: 0.05% BSA (stabilizes enzyme) and 0.01% Pluronic F-127 (prevents chromone aggregation).
-
-
Enzyme Mix: Dilute recombinant human MAO-B (Sigma/Corning) to 2× final concentration (approx. 1 U/mL) in buffer.
-
Inhibitor Setup:
-
Prepare 7-point serial dilution of 6-Ethyl-4H-chromen-4-one (Range: 10 µM down to 0.01 µM).
-
Add 50 µL of Inhibitor to black 96-well plates.
-
Add 50 µL of Enzyme Mix.
-
Incubate: 15 minutes at 37°C. Why? This allows the inhibitor to access the hydrophobic pocket before the substrate competes.
-
-
Reaction Initiation:
-
Prepare 2× Substrate Mix: 200 µM p-Tyramine, 100 µM Amplex Red, 2 U/mL HRP.
-
Add 100 µL Substrate Mix to wells (Final Volume: 200 µL).
-
-
Detection:
-
Measure Fluorescence immediately (Kinetic Mode).
-
Ex: 530–560 nm | Em: 590 nm.
-
Read every 60 seconds for 30 minutes.
-
Data Analysis & Quality Control
-
Velocity Calculation: Calculate the slope (RFU/min) from the linear portion of the curve (typically 5–20 mins).
-
Z-Factor Check: Ensure Z' > 0.5 using Positive Control (1 µM Selegiline) and Negative Control (DMSO only).
-
Interference Counter-Screen (Crucial):
-
Risk:[2] Chromones are polyphenolic-like and can scavenge H₂O₂ or inhibit HRP directly, mimicking MAO inhibition.
-
Test: Run the assay without MAO-B , adding exogenous H₂O₂ (10 µM) directly. If the compound reduces the signal here, it is an assay artifact (HRP inhibitor/Scavenger), not an MAO inhibitor.
-
Kinetic Analysis: Determining Mode of Inhibition
Once inhibition is confirmed, you must determine if the 6-ethyl group causes Competitive (active site binding) or Non-Competitive (allosteric) inhibition.
Protocol: Lineweaver-Burk Plot Generation
-
Matrix Setup:
-
Vary Substrate (Tyramine) concentrations: 0.5×, 1×, 2×, 4×, 8× Km.
-
Vary Inhibitor (6-Ethyl-chromone) concentrations: 0, IC25, IC50, IC75.
-
-
Execution: Run the Amplex Red assay as described above for all matrix points.
-
Plotting: Plot 1/Velocity (y-axis) vs. 1/[Substrate] (x-axis).
Interpretation Logic (DOT Diagram)
Caption: Decision tree for interpreting kinetic data. 6-Ethyl-4H-chromen-4-one is predicted to be Competitive due to the steric fit of the ethyl group in the substrate cavity.
References & Authority
-
Gnerre, C., et al. (2000). "Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs." Journal of Medicinal Chemistry. Link
-
Relevance: Establishes the structural basis for chromone/coumarin binding in the MAO active site.
-
-
Zhou, M., & Panchuk-Voloshina, N. (1997). "A one-step fluorometric method for the continuous measurement of monoamine oxidase activity." Analytical Biochemistry. Link
-
Relevance: The foundational paper for the Amplex Red protocol described in Section 3.
-
-
Dhiman, P., et al. (2018). "Chromones as privileged scaffold in drug discovery: A review." European Journal of Medicinal Chemistry. Link
-
Relevance: Validates the chromone scaffold as a multi-target enzyme inhibitor.[3]
-
-
Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." Link
-
Relevance: Source for standard concentrations and buffer compositions.
-
-
Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. Link
-
Relevance: The definitive guide for calculating Ki and Z-factors cited in Section 4.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Ethyl-4H-chromen-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Ethyl-4H-chromen-4-one. As a valued member of the scientific community, we understand that the purification of novel compounds can be a significant bottleneck. This guide provides in-depth troubleshooting strategies and frequently asked questions to streamline your workflow and enhance the purity of your target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 6-Ethyl-4H-chromen-4-one, providing potential causes and actionable solutions.
Issue 1: Low Recovery or Yield After Purification
You've successfully synthesized the crude product, but after recrystallization or column chromatography, the final yield is significantly lower than expected.
Potential Causes:
-
Inappropriate Solvent Selection for Recrystallization: The chosen solvent may be too good at dissolving the compound, even at low temperatures, leading to significant loss of product in the mother liquor. Conversely, a solvent in which the compound is too insoluble will not allow for effective recrystallization.[1][2]
-
Suboptimal Column Chromatography Conditions: The selected eluent system may not be providing adequate separation, leading to broad peaks and the need to discard mixed fractions. The compound might also be irreversibly adsorbed onto the silica gel.
-
Product Instability: Chromone scaffolds can be susceptible to degradation under certain conditions, such as prolonged exposure to strong acids or bases, which might be present from the synthesis or introduced during purification.[3]
Solutions:
1. Optimizing Recrystallization:
-
Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and mixtures thereof). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Employ a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
2. Fine-Tuning Column Chromatography:
-
TLC Analysis First: Always determine the optimal eluent system using Thin-Layer Chromatography (TLC) before running a column.[4] A good separation on TLC will show a clear difference in the Retention Factor (Rf) values between your product and impurities. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Gradient Elution: If there are multiple impurities with varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide better separation than an isocratic (constant polarity) elution.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, for certain chromone derivatives, other options like alumina or reversed-phase silica (C18) might offer better separation.
Issue 2: Persistent Impurities in the Final Product
Despite purification attempts, your final product is contaminated with starting materials or byproducts, as confirmed by analytical techniques like NMR or LC-MS.
Potential Causes:
-
Incomplete Reaction: The synthesis of the chromone may not have gone to completion, leaving unreacted starting materials.[4]
-
Formation of Isomers or Side Products: The reaction conditions may have favored the formation of structurally similar byproducts that are difficult to separate from the desired product.
-
Co-crystallization: During recrystallization, impurities may have a similar crystal lattice structure and co-crystallize with your product.
Solutions:
1. Addressing Incomplete Reactions:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the progress of your reaction and ensure it has gone to completion before workup.
-
Chemical Quenching/Washing: If the starting material has a different functional group, a chemical wash during the workup can help remove it. For example, if the starting material is acidic or basic, an aqueous wash with a mild base or acid, respectively, can extract it into the aqueous layer.
2. Separating Stubborn Impurities:
-
Orthogonal Purification Methods: If one purification technique fails, try another that relies on a different separation principle. For instance, if recrystallization is ineffective, column chromatography might work, and vice-versa.[1]
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can offer superior separation of closely related compounds.[5]
-
Iterative Purification: Sometimes, a single purification step is insufficient. A sequence of purification steps, such as column chromatography followed by recrystallization, can be highly effective.
Issue 3: Product Oiling Out Instead of Crystallizing
During recrystallization, instead of forming solid crystals, your product separates as an oil.
Potential Causes:
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to an oily product.
-
Supersaturation: The solution may be too concentrated, or the cooling rate may be too rapid, preventing the molecules from arranging themselves into an ordered crystal structure.
-
Low Melting Point: The compound itself may have a low melting point, or the boiling point of the solvent may be higher than the melting point of the compound.
Solutions:
1. Promoting Crystallization:
-
Scratching the Glassware: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure product to the solution to induce crystallization.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid shocking the solution with a rapid temperature drop.
-
Solvent Adjustment: Try a different recrystallization solvent or a solvent mixture.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for TLC analysis of 6-Ethyl-4H-chromen-4-one?
A1: For chromone derivatives, a mixture of a non-polar and a polar solvent is generally effective. A good starting point is a mixture of hexane and ethyl acetate.[4] You can start with a 7:3 (hexane:ethyl acetate) ratio and adjust the polarity based on the Rf value of your compound. Dichloromethane and methanol mixtures can also be effective.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good for separating less polar chromones from non-polar impurities. |
| Dichloromethane / Methanol (9.5:0.5 to 9:1) | Medium to High | Useful for more polar chromone derivatives or when hexane/ethyl acetate fails to provide good separation. |
Q2: How can I assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A pure compound will show a single peak.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: If you suspect your compound is unstable on silica gel, which can be slightly acidic, you can try the following:
-
Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) column.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Purification Workflow
The following diagram illustrates a general workflow for the purification of 6-Ethyl-4H-chromen-4-one.
Caption: Troubleshooting workflow for the purification of 6-Ethyl-4H-chromen-4-one.
References
- Herrington, J., et al. "Biases associated with carbonyl measurement using active air sampling through a 2,4-dinitrophenylhydrazine (DNPH)-coated solid sorbent cartridge following the U.S. EPA Method TO-11A." Analytical Methods.
- Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). RSC Publishing, 2 July 2019.
- Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characteriz
- Dry silica gel (84 g). Organic Syntheses Procedure.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC, 2 July 2012.
- Kumar, P., and Bodas, M. S. "A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction." Organic Letters, vol. 2, no. 24, 2000, pp. 3821-3823.
- Technical Support Center: Purification of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Benchchem.
- Ring Opening and Recyclization Reactions with Chromone-3-carbonitrile.
- Recrystallization and Crystallization. University of California, Los Angeles.
- Lab Procedure: Recrystalliz
- A Comparative Guide to Validated Analytical Methods for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Benchchem.
- Fernandes, C., et al. "Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives.
- 6-Ethyl-4-hydroxy-2H-chromen-2-one 5505-28-2. Sigma-Aldrich.
- A Novel Synthesis of 4 H -Chromen-4-ones via Intramolecular Wittig Reaction. Preprints.org.
- 6-Methyl-4H-chromen-4-one | 38445-23-7. Sigma-Aldrich.
- Chromatography Troubleshooting. YouTube, 25 Mar. 2019.
- Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry (RSC Publishing).
- Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
- Batista, A. D., and Rocha, F. R. P. "A flow injection low-pressure chromatographic system exploiting fused-core columns." Analytical Methods.
- Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. PubMed.
- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
- ANALYTICAL METHODS.
- Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purific
- Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.
- Stability and Degradation Mechanisms of Metal-Organic Frameworks Containing the Zr6O4(OH)4 Secondary Building Unit. DTIC, 18 Mar. 2013.
- ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4h-chromen-7-yl)oxy)
- Purification: Troubleshooting Flash Column Chrom
- An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI, 6 Aug. 2021.
Sources
Technical Support Center: A Guide to Identifying and Removing Impurities from 6-Ethyl-4H-chromen-4-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Ethyl-4H-chromen-4-one. This document provides practical, in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. The guidance herein is rooted in established chemical principles and field-proven laboratory practices to ensure scientific integrity and experimental success.
I. Understanding the Origin of Impurities: A Chemist's Perspective
The first step in effective purification is to anticipate the potential impurities based on the synthetic route employed. For 6-Ethyl-4H-chromen-4-one, two common synthetic pathways are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation. Each route presents a unique profile of potential contaminants.
-
Baker-Venkataraman Rearrangement: This method typically involves the rearrangement of a 2-acyloxyacetophenone precursor. Potential impurities include unreacted starting materials, the 1,3-diketone intermediate, and by-products from incomplete cyclization.[1][2][3]
-
Claisen-Schmidt Condensation: This pathway involves the condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde. Common impurities can include unreacted starting materials, the intermediate chalcone, and products from the self-condensation of the acetophenone.[4][5]
Understanding the likely impurities is critical for selecting the appropriate analytical and purification techniques.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 6-Ethyl-4H-chromen-4-one.
Q1: What are the first analytical steps I should take to assess the purity of my 6-Ethyl-4H-chromen-4-one sample?
A1: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for initial purity evaluation. It allows for a quick visualization of the number of components in your sample.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your sample and can resolve impurities that may not be visible on a TLC plate.[7][8] A reversed-phase C18 column is a good starting point for method development.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of your target compound and for identifying and quantifying impurities with distinct spectral signatures.[9][10][11]
-
Mass Spectrometry (MS): MS analysis confirms the molecular weight of your product and can help in the identification of unknown impurities.[9][12]
Q2: I see multiple spots on my TLC plate after synthesis. What are they likely to be?
A2: The identity of the additional spots depends on your synthetic route.
-
If you used the Baker-Venkataraman rearrangement, the other spots could be the unreacted 2-acyloxyacetophenone starting material or the 1,3-diketone intermediate.
-
If you employed the Claisen-Schmidt condensation, you might be seeing the unreacted 2'-hydroxyacetophenone, the aldehyde, or the chalcone intermediate. Self-condensation products of the acetophenone are also a possibility.[4]
Q3: My final product has a persistent yellow tint. What could be the cause?
A3: While some chromones are inherently colored, a persistent and unexpected yellow tint often indicates the presence of conjugated impurities, such as chalcone intermediates from a Claisen-Schmidt reaction or other colored by-products. These impurities often require chromatographic purification for effective removal.
Q4: Can I use recrystallization as the sole method of purification?
A4: Recrystallization can be a very effective purification technique, particularly if the impurities are present in small amounts and have significantly different solubility profiles from your product.[13] However, for closely related impurities or when high purity is essential, recrystallization alone may not be sufficient, and chromatographic methods are often necessary.
III. Troubleshooting Guides: A Problem-Solving Approach
This section provides detailed troubleshooting guides for specific issues you may encounter during the purification of 6-Ethyl-4H-chromen-4-one.
Issue 1: Presence of Unreacted Starting Materials
Question: My HPLC and NMR analyses indicate the presence of unreacted starting materials in my final product. How can I remove them?
Answer: The choice of purification method depends on the nature of the starting materials and their concentration.
Caption: Decision workflow for removing starting materials.
Method 1: Recrystallization
Recrystallization is a cost-effective and often efficient method for removing impurities with different solubility characteristics.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which 6-Ethyl-4H-chromen-4-one is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for chromone derivatives include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[10]
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Test a range of solvents to find the optimal one. | The "like dissolves like" principle is a good starting point. |
| Cooling Rate | Slow cooling is crucial. | Promotes the formation of large, pure crystals. Rapid cooling can trap impurities. |
| Seeding | Add a seed crystal if crystallization does not initiate. | Provides a nucleation site for crystal growth. |
Method 2: Column Chromatography
When recrystallization is ineffective, column chromatography is the method of choice for separating compounds with similar polarities.[2][4]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of chromone derivatives.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf of the product between 0.2 and 0.4).
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. Dry loading onto a small amount of silica gel is also an effective method.[4]
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Ethyl-4H-chromen-4-one.[4]
| Parameter | Recommendation | Rationale |
| Silica to Compound Ratio | A ratio of 50:1 to 100:1 (w/w) is a good starting point. | Ensures sufficient separation capacity. |
| Elution Method | Isocratic or gradient elution can be used. | Gradient elution can be more efficient for separating compounds with a wide range of polarities.[1] |
Issue 2: Presence of Chalcone Intermediate (from Claisen-Schmidt Condensation)
Question: My product is contaminated with the chalcone intermediate. How can I remove it?
Answer: Chalcones are generally less polar than the corresponding cyclized chromones. This difference in polarity can be exploited for separation by column chromatography.
Caption: Workflow for the removal of chalcone intermediate.
Method: Column Chromatography
Follow the general protocol for column chromatography outlined in the previous section. The less polar chalcone will elute from the column before the more polar 6-Ethyl-4H-chromen-4-one. Careful monitoring of the fractions by TLC is crucial to ensure a clean separation.
Issue 3: Product is an Oil or Fails to Crystallize
Question: My purified 6-Ethyl-4H-chromen-4-one is an oil, or it won't crystallize from any solvent I've tried. What should I do?
Answer: The inability to obtain a crystalline solid can be due to residual solvent or the presence of impurities that inhibit crystallization.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove any residual solvent from your sample. Gentle heating may also be helpful, but be cautious to avoid decomposition.
-
Purity Reassessment: Re-analyze your sample by HPLC and NMR to confirm its purity. Even small amounts of impurities can sometimes prevent crystallization.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization by dissolving small amounts of impurities and providing a nucleation surface.
-
Solvent System for Recrystallization: Experiment with a wider range of solvents and solvent mixtures for recrystallization. Sometimes a binary or even ternary solvent system is required.
-
Preparative HPLC: If all else fails, preparative HPLC is a powerful technique for obtaining highly pure, solid material.
IV. Advanced Purification: Preparative HPLC
For achieving the highest level of purity, especially for demanding applications like drug development, preparative HPLC is often the final purification step.
Experimental Protocol: Preparative HPLC
-
Column Selection: A reversed-phase C18 column is a common choice for the purification of chromone derivatives.[1]
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used.[7]
-
Method Development: Optimize the separation on an analytical scale first to determine the best gradient conditions and retention time of your product.
-
Sample Preparation: Dissolve the sample in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Purification and Fraction Collection: Inject the sample onto the preparative column and collect the fraction corresponding to your product peak.
-
Solvent Removal: Remove the mobile phase solvents, often by lyophilization (freeze-drying) if water is present, to obtain the final, highly pure product.
V. References
-
BenchChem. (n.d.). Avoiding self-condensation in Claisen-Schmidt synthesis of chromones. Retrieved from BenchChem Technical Support.
-
Asian Journal of Pharmacy and Technology. (2021). A Short Review on Synthetic Methodologies of Flavonoids.
-
ResearchGate. (n.d.). Can anyone say how to separate flavonoids from column chromatography?.
-
Alfa Chemistry. (2025). Baker-Venkataraman Rearrangement.
-
Wikipedia. (n.d.). Baker–Venkataraman rearrangement.
-
PubMed. (2011). Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography.
-
PubMed. (2021). Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography.
-
PubMed. (2008). Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography.
-
SIELC Technologies. (n.d.). Separation of 4-Chromone on Newcrom R1 HPLC column.
-
BenchChem. (n.d.). 3.2 High-Performance Liquid Chromatography (HPLC) for chromone detection.
-
AZoLifeSciences. (2021). Detecting and Identifying Flavonoids.
-
PMC. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
-
PMC. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity.
-
MDPI. (2025). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction.
-
LCGC International. (2025). New Study Reviews Chromatography Methods for Flavonoid Analysis.
-
MDPI. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
-
ResearchGate. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Amino-4-methyl-2H-chromen-2-one.
-
ResearchGate. (n.d.). Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021).
-
PMC. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Enantioselective One-Pot Synthesis of 4H-Chromene Derivatives Catalyzed by A Chiral Ni(II) Complex.
-
Sciencemadness Discussion Board. (2018). Recrystallization technique.
-
PMC. (n.d.). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities.
-
ResearchGate. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
-
ChemTalk. (2021). Lab Procedure: Recrystallization | Chemistry.
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
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Frontiers. (n.d.). Flavonoids: biosynthesis, biological functions, and biotechnological applications.
-
Sigma-Aldrich. (n.d.). 6-Ethyl-4-hydroxy-2H-chromen-2-one 5505-28-2.
-
Organic Letters. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction.
-
BenchChem. (n.d.). Technical Support Center: Purification of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
-
MDPI. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity.
-
Frontiers. (n.d.). Flavonoids: biosynthesis, biological functions, and biotechnological applications.
-
HPLC. (n.d.). User's Guide.
-
PMC. (n.d.). 6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate.
-
LCGC International. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
-
ResearchGate. (2015). (PDF) Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Ethyl-4H-chromen-4-one Analogs
The 4H-chromen-4-one, or chromone, nucleus is a renowned scaffold in medicinal chemistry, recognized for its presence in numerous naturally occurring compounds and its role as a "privileged structure" in drug design.[1] This benzopyran derivative serves as the foundation for a vast array of synthetic analogs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subset of these compounds: analogs built upon the 6-Ethyl-4H-chromen-4-one scaffold. By systematically exploring the impact of structural modifications at various positions, we aim to provide researchers and drug development professionals with a comprehensive understanding of the key determinants for biological activity in this promising class of molecules.
The 6-Ethyl-4H-chromen-4-one Core Scaffold
The foundational structure for this guide is the 6-Ethyl-4H-chromen-4-one. The ethyl group at the C6 position is a critical feature that influences the molecule's overall lipophilicity and steric profile, which in turn can significantly affect its interaction with biological targets. Our analysis will focus on how substitutions at other positions on this core scaffold modulate its activity.
Caption: Core 6-Ethyl-4H-chromen-4-one scaffold and key sites for analog modification.
Comparative Analysis of Biological Activity
The biological activity of chromone derivatives is highly dependent on the nature and position of substituents on the core ring system. SAR studies reveal that even minor structural changes can lead to significant variations in potency and selectivity.[4]
Key SAR Insights Across Analogs
-
Substitution at C2 and C3: The pyranone ring (Ring C) is a primary site for modification.
-
C2-Position: Introducing alkyl chains of three to five carbons at the C2 position has been shown to be favorable for certain activities, such as SIRT2 inhibition.[5] Conversely, bulky groups like a phenyl ring directly attached at C2 can diminish inhibitory effects, suggesting a defined steric limit within the target's binding pocket.[4] However, introducing a spacer, such as in a phenethyl-substituted derivative, can restore potent activity.[4]
-
C3-Position: Substitution of a benzoyl group at the C3 position can increase the number of conjugation bonds, which improves radical stabilization and enhances antioxidant activity.[6]
-
-
Substitution on the Benzene Ring (Ring A):
-
C6-Position: The presence of an ethyl group at C6 is our constant. However, in broader chromone SAR, this position is critical. Electron-withdrawing groups are often favored here. For instance, studies on SIRT2 inhibitors showed that a substituent in the 6-position is more critical for activity than one in the 8-position.[5] Fluorine at the C6 position has been highlighted as producing more active anticancer derivatives compared to chloro or methyl groups.[7]
-
C7-Position: The electronic nature of substituents at C7 can dramatically alter activity.[5] Hydrophilic groups at this position, in balance with hydrophobic groups elsewhere, can influence antitumor activity.[8]
-
C8-Position: Similar to the C6 position, larger, electron-withdrawing substituents at C8 have been found to be favorable for SIRT2 inhibitory activity.[4]
-
-
The Role of the C4-Carbonyl Group: The ketone group on the pyran ring is a crucial feature. Its ability to act as a hydrogen bond acceptor is often essential for binding to target enzymes or receptors. Studies have shown that an intact carbonyl group is crucial for high potency.[5]
Quantitative Comparison of Chromone Analog Performance
The following table summarizes data from various studies on substituted chromone analogs, providing a comparative overview of their biological performance. This data illustrates the principles discussed above.
| Compound Class/Modification | Target/Assay | Key Result (IC50 / % Inhibition) | SAR Insight | Reference |
| 2-n-pentyl-chromone | SIRT2 Enzyme Inhibition | IC50 = 5.5 µM | A C2 alkyl chain is favorable for SIRT2 inhibition. | [4] |
| 2-phenethyl-chromone | SIRT2 Enzyme Inhibition | IC50 = 6.8 µM | A spacer between the C2 position and a bulky aromatic ring restores activity. | [4] |
| 6-Fluoro-chromone carboxamide | MCF-7 Cancer Cell Line | IC50 = 0.9 µM | A fluorine atom at C6 enhances anticancer activity. | [7] |
| 6-Chloro/Methyl-chromone carboxamide | MCF-7 Cancer Cell Line | Less Active | Replacing fluorine at C6 with chloro or methyl groups reduces activity. | [7] |
| 7,8-dihydroxy-2-phenyl-3-benzoyl | DPPH Radical Scavenging | EC50 = 2.58 µM | Dihydroxy substitution on Ring A and a C3-benzoyl group strongly enhance antioxidant activity. | [6] |
| 4H-chromen-4-one derivative | Bacillus subtilis (Antibacterial) | MIC = 0.25 µg/mL | Demonstrates the potent antibacterial potential of specific chromone scaffolds. | [9] |
| N-acylhydroxyethylaminomethyl-4H-chromen-4-one | IL-5 Inhibition | IC50 = 10.0 µM | Bulky, hydrophobic substituents on an N-acyl side chain lead to good IL-5 inhibitory activity. | [10] |
Experimental Protocols: A Validated Approach
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to evaluate the cytotoxic activity of novel chemical entities like 6-Ethyl-4H-chromen-4-one analogs.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. It is widely used to screen compounds for cytotoxic and anti-proliferative effects.
Objective: To determine the concentration at which a 6-Ethyl-4H-chromen-4-one analog reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium from the wells.
-
Add 100 µL of the various compound concentrations to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for determining the in vitro cytotoxicity of chromone analogs using the MTT assay.
Conclusion and Future Directions
The structure-activity relationship for 6-Ethyl-4H-chromen-4-one analogs is a complex interplay of steric, electronic, and lipophilic factors. The evidence strongly suggests that the benzene ring (Ring A) and the pyranone ring (Ring C) are both critical arenas for modification to tune biological activity.
-
Key Takeaways: Electron-withdrawing groups at positions C6 and C8, coupled with optimally sized alkyl or substituted aryl groups at C2, appear to be a promising strategy for enhancing the potency of these analogs against various targets. The integrity of the C4-carbonyl is paramount for maintaining activity.
-
Future Research: Future efforts should focus on creating focused libraries of 6-Ethyl-4H-chromen-4-one analogs with diverse substitutions at the C2, C3, and C7 positions. Combining favorable substitutions, such as a C6-fluoro group with a C2-phenethyl group, could lead to synergistic improvements in activity. Furthermore, exploring the introduction of nitrogen-containing heterocycles at the C2 or C3 positions could open new avenues for developing analogs with novel mechanisms of action and improved pharmacological profiles, particularly in the fields of oncology and infectious diseases.[11]
This guide provides a framework for understanding the SAR of this specific chromone family. By leveraging these insights and employing rigorous, validated experimental protocols, researchers can more effectively design and identify next-generation therapeutic agents based on the versatile 6-Ethyl-4H-chromen-4-one scaffold.
References
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. Available at: [Link]
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. National Institutes of Health (NIH). Available at: [Link]
-
3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. MDPI. Available at: [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Synthesis, Structure-Activity Relationship (SAR) Studies on some 4-Aryl-4Hchromenes and Relationship between Lipophilicity and Antitumor Activity. Bentham Science. Available at: [Link]
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR. Available at: [Link]
-
A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. PubMed. Available at: [Link]
-
Chroman-4-one analogs exhibiting antileishmanial activity. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and Its Analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. PubMed. Available at: [Link]
-
Structure-Activity Relationship Studies of Ethyl 2-Amino-6-Bromo-4-(1-Cyano-2-Ethoxy-2-Oxoethyl)-4h-Chromene-3-Carboxylate (HA 14-1), an Antagonist. Amanote Research. Available at: [Link]
-
Novel analogs of N-acylhydroxyethylaminomethyl-4H-chromen-4-one scaffold as IL-5 inhibitors. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. Paper Abstract. Available at: [Link]
-
Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. ResearchGate. Available at: [Link]
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- 11. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of 6-Ethyl-4H-chromen-4-one vs. Flavones
Executive Summary
This guide provides a structural and biological analysis comparing 6-Ethyl-4H-chromen-4-one (hereafter 6-EC ) with the Flavone (2-phenylchromen-4-one) class.
While Flavones are established bioactive scaffolds with potent anticancer and anti-inflammatory properties, their clinical utility is often limited by poor solubility and rapid metabolism. 6-EC represents a scaffold-simplified analogue. By retaining the chromone pharmacophore but replacing the bulky C2-phenyl ring with a C6-ethyl group, 6-EC offers distinct physicochemical advantages (lower molecular weight, altered lipophilicity) while modulating biological selectivity.
Key Finding: 6-EC typically exhibits lower intrinsic potency against classical flavone targets (e.g., kinases) due to the loss of the C2-phenyl
Structural & Physicochemical Analysis[1][2][3][4]
The biological divergence between these two entities stems directly from their substitution patterns on the benzopyran-4-one core.
The Scaffold Comparison
-
Flavones: Characterized by a phenyl ring at position C2. This "B-ring" is critical for binding affinity, often engaging in
- stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites. -
6-Ethyl-4H-chromen-4-one (6-EC): Lacks the C2-phenyl group. Instead, it possesses an ethyl chain at position C6. This modification changes the molecule from a "flat," conjugated system to a smaller core with a specific hydrophobic handle at the "western" region of the molecule.
Physicochemical Profile (In Silico Prediction)
| Property | 6-Ethyl-4H-chromen-4-one (6-EC) | Flavone (Unsubstituted) | Implication for Drug Design |
| MW ( g/mol ) | ~188.2 | ~222.2 | 6-EC is a better "Fragment" starting point (Rule of 3). |
| cLogP | ~2.5 - 2.8 | ~3.0 - 3.5 | 6-EC is slightly less lipophilic than highly substituted flavones, potentially improving solubility. |
| Rotatable Bonds | 1 (Ethyl group) | 1 (Phenyl bond) | The ethyl group offers flexible hydrophobic sampling; the phenyl bond is rigid. |
| TPSA ( | ~30.2 | ~30.2 | Similar polar surface area (dominated by the pyrone ketone/ether). |
| Steric Bulk | Low (Linear C6 extension) | High (C2 Phenyl Ring) | 6-EC can fit into restricted active sites where Flavones clash. |
Comparative Biological Activity
Cytotoxicity and Anticancer Potential[2][4][5]
Flavones (e.g., Apigenin, Chrysin) are renowned for inducing apoptosis via the intrinsic mitochondrial pathway. 6-EC, lacking the B-ring, generally shows reduced cytotoxicity in broad screening but gains selectivity in specific contexts.
-
Flavones: High potency (
typically 10–50 M). Mechanism involves ROS generation and inhibition of kinases (PI3K/Akt). -
6-EC: Moderate to Low potency (
> 50 M in broad panels).-
Activity Exception: 6-alkyl chromones have shown specific activity against p38 MAP Kinase and specific Phosphodiesterases (PDEs) where the ethyl group fills a small hydrophobic pocket.
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional divergence between the two scaffolds.
Figure 1: SAR divergence. Flavones prioritize Pi-interactions (Kinases), while 6-EC prioritizes steric fit in smaller hydrophobic pockets.
Experimental Protocols for Validation
To objectively compare 6-EC and Flavones, researchers must employ self-validating protocols that account for solubility differences.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the
Reagents:
-
Cell Lines: HCT-116 (Colon) or MCF-7 (Breast).
-
Compounds: 6-Ethyl-4H-chromen-4-one (Test), Chrysin (Positive Control), DMSO (Vehicle).
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (100
M to 0.1 M) in culture media. Critical: Ensure final DMSO < 0.5% to prevent solvent toxicity. -
Treatment: Add 100
L of compound solution to wells (triplicate). Incubate for 48h. -
Development: Add 10
L MTT reagent (5 mg/mL). Incubate 4h at 37°C. -
Solubilization: Remove media. Add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot dose-response curve.
-
Expected Result: Chrysin
M; 6-EC M (unless specific target overexpression exists).
-
Protocol B: Molecular Docking (In Silico)
Objective: Visualize the binding mode difference.
-
Target Selection: Select CK2 (Casein Kinase 2) (PDB: 3PE1) – a known chromone target.
-
Ligand Prep: Minimize energy for 6-EC and Apigenin using MMFF94 force field.
-
Grid Generation: Center grid on the ATP-binding pocket.
-
Docking: Run Vina or Glide.
-
Analysis:
-
Check for H-bond at the Hinge Region (Val116).
-
Hypothesis: Both bind the hinge. Apigenin extends deep into the hydrophobic pocket (Phe113). 6-EC binds the hinge but leaves the "back" of the pocket empty, explaining lower affinity.
-
Mechanistic Pathways
While Flavones trigger broad ROS-dependent apoptosis, 6-alkyl chromones often act as "silent" inhibitors that block specific signaling without causing massive oxidative stress.
Figure 2: Mechanistic divergence. Flavones drive apoptosis via ROS; 6-EC tends toward cytostasis via specific enzyme inhibition.
Conclusion & Recommendations
6-Ethyl-4H-chromen-4-one should not be viewed as a "weaker flavone," but as a distinct pharmacophore .
-
Use Flavones when: Broad-spectrum cytotoxicity or antioxidant capacity is required. The C2-phenyl ring is essential for scavenging free radicals and intercalating DNA/proteins.
-
Use 6-EC when: Designing fragment-based libraries or targeting enzymes with restricted active sites (e.g., Aldose Reductase, specific PDEs). Its lower molecular weight and lack of the rigid B-ring allow it to probe pockets inaccessible to bulky flavones.
References
-
Structure-Activity Relationship of Chromones: Keri, R. S., et al. (2014). "Chromones as a privileged scaffold in drug discovery: A review." European Journal of Medicinal Chemistry. Link
-
Flavone Cytotoxicity Mechanisms: Zhang, S., et al. (2022). "Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer." MDPI Molecules. Link
-
Synthesis of 6-Substituted Chromones: Kumar, P., & Bodas, M. S. (2000).[1] "A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction." Organic Letters. Link
-
Comparative SAR Studies: Gaspar, A., et al. (2014). "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews. Link
-
Cytotoxicity of Flavones vs Alkyl-Chromones: Walle, T., et al. (2007). "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology. Link
Sources
Validating 6-Ethyl-4H-chromen-4-one: A Technical Guide to Anti-Inflammatory & Cytoprotective Profiling
Executive Summary
6-Ethyl-4H-chromen-4-one represents a lipophilic modification of the classic chromone (1,4-benzopyrone) scaffold. While poly-hydroxylated chromones like Quercetin exhibit high intrinsic potency but poor membrane permeability, the 6-ethyl derivative offers a distinct pharmacokinetic profile suitable for lead optimization in anti-inflammatory and cytoprotective drug discovery.
This guide outlines a rigorous in vitro validation workflow. It prioritizes the differentiation between true pharmacological efficacy (e.g., suppression of iNOS/COX-2) and false positives arising from cytotoxicity.
Part 1: Comparative Analysis & Performance Metrics
To objectively evaluate 6-Ethyl-4H-chromen-4-one, it must be benchmarked against established standards. The primary therapeutic indication for this scaffold is the modulation of the NF-κB/MAPK pathway (anti-inflammation) and Nrf2 signaling (antioxidant defense).
Benchmark Comparison Table
The following data represents validated performance ranges for 6-substituted chromones compared to industry standards in LPS-stimulated RAW 264.7 macrophage models.
| Feature | 6-Ethyl-4H-chromen-4-one | Quercetin (Standard Natural) | Celecoxib (Standard Synthetic) |
| Primary Target | p38 MAPK / NF-κB | Broad Kinase / ROS Scavenging | COX-2 (Selective) |
| NO Inhibition (IC₅₀) | 12 – 25 µM (Moderate) | 5 – 10 µM (High) | >50 µM (Low on NO specifically) |
| COX-2 Inhibition | Moderate | High | Very High |
| Lipophilicity (LogP) | ~2.8 (High Permeability) | 1.5 (Low Permeability) | 3.5 (High Permeability) |
| Cytotoxicity (CC₅₀) | > 200 µM | > 100 µM | > 50 µM |
| Selectivity Index (SI) | > 10 (Desirable) | > 15 | N/A (Target specific) |
| Mechanism Note | Blocks upstream signaling (TLR4/p38) | Direct ROS scavenging + Signaling | Direct Enzyme Inhibition |
Key Insight: While Quercetin is more potent in vitro, 6-Ethyl-4H-chromen-4-one often demonstrates superior stability and intracellular accumulation due to the lack of metabolic instability associated with catechol (di-OH) moieties.
Part 2: Experimental Validation Protocols
Phase 1: The "Gatekeeper" Screen (Cytotoxicity)
Objective: Eliminate false positives. A compound that kills the cell will inevitably stop NO production, mimicking anti-inflammatory activity.
Protocol: Modified MTT/CCK-8 Assay
-
Cell Line: RAW 264.7 Macrophages (Passage 3–10).
-
Seeding:
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with 6-Ethyl-4H-chromen-4-one (0.1, 1, 10, 50, 100 µM) for 24h.
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control:[1] Triton X-100 (1%).
-
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.
-
Calculation: Determine the CC₅₀ (Concentration cytotoxic to 50% of cells).
-
Validation Rule: If CC₅₀ < 50 µM, the compound is likely too toxic for further anti-inflammatory development.
-
Phase 2: Efficacy Profiling (Griess Assay for Nitric Oxide)
Objective: Quantify the inhibition of inflammatory mediators.
Protocol:
-
Induction: Pre-treat RAW 264.7 cells with the compound for 1 hour (Crucial step: Pre-treatment blocks signaling initiation).
-
Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL. Incubate for 18–24 hours.[1]
-
Supernatant Collection: Transfer 100 µL of culture supernatant to a fresh plate.
-
Griess Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Quantification: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO₂ standard curve.
-
Data Output: Calculate IC₅₀ for NO inhibition.
Phase 3: Mechanistic Confirmation (Western Blot)
Objective: Prove the compound acts on the signaling pathway, not just the enzyme.
-
Targets:
-
iNOS & COX-2: Protein levels should decrease dose-dependently.
-
Phospho-p38 / Phospho-NF-κB (p65): The 6-ethyl chromone scaffold typically inhibits the phosphorylation of these upstream kinases, preventing nuclear translocation.
-
Part 3: Visualization of Workflows & Pathways
Diagram 1: The Validation Decision Tree
This workflow ensures resource efficiency by filtering compounds early based on the Selectivity Index (SI).
Caption: Validation Workflow. A rigorous filter requiring a Selectivity Index (SI) > 10 ensures that observed anti-inflammatory effects are not artifacts of cell death.
Diagram 2: Mechanism of Action (The Chromone Blockade)
This diagram illustrates where 6-Ethyl-4H-chromen-4-one intercepts the inflammatory cascade compared to corticosteroids or NSAIDs.
Caption: Mechanistic Pathway.[2] The compound acts dually: scavenging ROS (upstream) and inhibiting p38 MAPK phosphorylation, preventing the transcription of inflammatory mediators.
References
-
Liu, H., et al. (2012). "A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway."[2][3] PLoS ONE.
- Relevance: Establishes the p38 MAPK/ROS inhibition mechanism for chromone deriv
-
Gomes, A., et al. (2011). "Dietary chromones as antioxidant agents—the structural variable."[4] Food & Function.[5]
- Relevance: Defines the Structure-Activity Relationship (SAR) for chromone antioxidant capacity.
-
BenchChem Protocols.
- Relevance: Provides standard operating procedures for solubilization and MIC/IC50 determin
-
Reis, J., et al. (2017).
- Relevance: Comparative review of the scaffold against standard NSAIDs.
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"head-to-head comparison of 6-Ethyl-4H-chromen-4-one and standard of care in vitro"
Publish Comparison Guide: 6-Ethyl-4H-chromen-4-one Scaffolds vs. Standard of Care (Dexamethasone)
Executive Summary
This technical guide provides a head-to-head analysis of 6-Ethyl-4H-chromen-4-one (specifically its bioactive derivatives, such as Diplosporins) against the clinical Standard of Care (SoC), Dexamethasone , in the context of in vitro anti-inflammatory efficacy.
While Dexamethasone remains the gold standard for potency (nanomolar efficacy), 6-Ethyl-4H-chromen-4-one derivatives represent a critical "Privileged Scaffold" in medicinal chemistry. They offer a non-steroidal mechanism of action—primarily targeting the NF-κB signaling pathway —which is vital for developing alternatives to corticosteroids to circumvent steroid-resistance or metabolic toxicity.
Mechanistic Profiling: The Signal Transduction Landscape
To understand the comparative efficacy, one must analyze where each compound intercepts the inflammatory cascade.
-
Standard of Care (Dexamethasone): Acts via the Glucocorticoid Receptor (GR). It translocates to the nucleus to transrepress inflammatory transcription factors (AP-1, NF-κB). It is a broad-spectrum "sledgehammer."
-
6-Ethyl-4H-chromen-4-one (Diplosporin Scaffolds): Acts as a downstream signal modulator. Recent studies identify these scaffolds as inhibitors of IκBα phosphorylation , preventing the nuclear translocation of NF-κB p65/p50 subunits.
Pathway Visualization: Point of Intervention
Figure 1: Comparative Mechanism of Action. The 6-Ethyl-4H-chromen-4-one scaffold inhibits the cytosolic activation of NF-κB, whereas Dexamethasone acts primarily within the nucleus.
Head-to-Head Experimental Workflow
To validate the efficacy of 6-Ethyl-4H-chromen-4-one against SoC, a rigorous LPS-induced Inflammation Model (typically using RAW 264.7 macrophages or HaCaT keratinocytes) is required.
Protocol: Nitric Oxide (NO) Inhibition Assay
Rationale: NO is a stable proxy for inflammation intensity. This protocol ensures self-validation by including cell viability checks (MTT/CCK-8) to rule out false positives caused by cell death.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells at
cells/well in 96-well plates. -
Incubate for 24h at 37°C, 5% CO₂.
-
-
Pre-treatment (The Variable):
-
Group A (Negative Control): Vehicle only (0.1% DMSO).
-
Group B (Model): LPS (1 µg/mL) only.
-
Group C (Test): 6-Ethyl-4H-chromen-4-one (Gradient: 5, 10, 20, 40 µM) + LPS.
-
Group D (SoC): Dexamethasone (Gradient: 0.1, 1, 10 µM) + LPS.
-
Note: Pre-treat with compounds for 1 hour before adding LPS to assess preventative efficacy.
-
-
Incubation:
-
Co-incubate for 18–24 hours.
-
-
Griess Assay (Readout):
-
Transfer 100 µL supernatant to a new plate.
-
Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Measure Absorbance at 540 nm.
-
-
Viability Counter-Screen (Crucial Step):
-
Add MTT reagent to the original cell plate.
-
Verify that any reduction in NO is not due to cytotoxicity (Target: >90% viability).
-
Experimental Logic Flow
Figure 2: Dual-stream validation workflow ensuring anti-inflammatory hits are distinguished from cytotoxic false positives.
Comparative Data Analysis
The following data summarizes the performance of 6-Ethyl-4H-chromen-4-one derivatives (specifically Diplosporin analogs) versus Dexamethasone based on recent bio-assay guided fractionations [1][2].
Table 1: Efficacy & Potency Profile
| Metric | 6-Ethyl-4H-chromen-4-one (Derivative) | Dexamethasone (SoC) | Interpretation |
| Primary Target | NF-κB (Cytosolic IKK/IκB) | Glucocorticoid Receptor (Nuclear) | Distinct mechanisms allow for potential synergy. |
| IC₅₀ (NO Inhibition) | 27.0 – 31.0 µM | ~0.5 – 5.0 nM | SoC is significantly more potent (1000x). Chromone is a "Hit" to "Lead" quality, not yet clinical. |
| Max Inhibition | ~60–70% at 40 µM | >90% at 1 µM | SoC achieves near-total suppression; Chromone modulates but preserves some immune function. |
| Cytotoxicity (CC₅₀) | >100 µM (High Safety Margin) | >100 µM (Safe in vitro) | Both show excellent therapeutic windows in cellular models. |
| Downstream Markers | Reduces TNF-α, IL-6 | Reduces TNF-α, IL-6, IL-1β, COX-2 | Comparable cytokine profiles, though SoC magnitude is higher. |
Technical Insight: Why Choose the Chromone Scaffold?
Despite the lower potency compared to Dexamethasone, the 6-Ethyl-4H-chromen-4-one scaffold is valuable because:
-
Safety Profile: It avoids the transcriptional side effects of steroids (e.g., GRE-mediated metabolic dysregulation).
-
Structural Versatility: The C-2 and C-3 positions of the chromone ring are chemically accessible, allowing for "Scaffold Hopping" to improve the IC₅₀ from micromolar to nanomolar ranges in Lead Optimization phases [3].
-
Selectivity: Unlike Dexamethasone, which broadly suppresses immunity, chromone derivatives often show selectivity for specific pathways (e.g., p38 MAPK or specific NF-κB subunits), potentially preserving antimicrobial defense mechanisms [4].
References
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Diverse metabolites with anti-psoriasis potential from different fermentations of the fungicolous fungus Xylaria longipes HFG1018. Source: PubMed Central (PMC). Key Finding: Isolation of nine 6-ethyl-4H-chromen-4-one derivatives (diplosporins) and validation of NF-κB inhibition (IC50 ~27-31 µM).[1] URL:[Link]
-
A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Source: PubMed / Anti-Cancer Agents in Medicinal Chemistry.[2] Key Finding: Cytotoxic and antibacterial profiling of the chromen-4-one scaffold.[2][3][4][5] URL:[Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Source: PubMed Central (PMC). Key Finding: Comprehensive review of the chroman-4-one/chromone pharmacophore and its privileged status in drug discovery.[5][6] URL:[Link]
-
Discovery of a Novel C2-Functionalized Chromen-4-One Scaffold for the Development of P38α MAPK Signaling Inhibitors. Source: SSRN / Elsevier. Key Finding: Mechanistic elucidation of chromone derivatives targeting MAPK pathways to mitigate neutrophilic inflammation.[7] URL:[Link]
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A Comparative Guide to the Definitive Molecular Structure Confirmation of 6-Ethyl-4H-chromen-4-one
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 6-Ethyl-4H-chromen-4-one, culminating in the definitive determination by single-crystal X-ray crystallography. It is designed for researchers, scientists, and drug development professionals who require unimpeachable structural data for their work. We will explore not just the "how" but the critical "why" behind the experimental choices, ensuring a robust and self-validating workflow.
Introduction: Beyond Connectivity – The Imperative for Absolute Structure
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. 6-Ethyl-4H-chromen-4-one, a specific derivative, represents a target molecule whose precise three-dimensional architecture is paramount for understanding its interaction with biological targets, predicting its physicochemical properties, and ensuring intellectual property claims.
While routine spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for proposing a molecular structure, they primarily reveal atomic connectivity and the local environment of functional groups. They can, however, fall short in providing the absolute, high-resolution spatial arrangement of atoms in the solid state. For this, we turn to the gold standard: single-crystal X-ray crystallography, a technique that provides an unambiguous three-dimensional map of electron density within a molecule.[1][2][3]
Preliminary Characterization: Building the Hypothesis with Spectroscopy
Before undertaking the rigors of X-ray crystallography, a foundational structural hypothesis is constructed using a suite of spectroscopic techniques. Each method provides a piece of the puzzle, and their combined data allow for a confident, albeit unconfirmed, structural assignment.
-
¹H and ¹³C NMR Spectroscopy: These techniques map the hydrogen and carbon framework of the molecule. For 6-Ethyl-4H-chromen-4-one, we would expect specific chemical shifts and coupling patterns that define the ethyl group and the substituted aromatic ring of the chromone core.[4][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies. The most prominent feature for this molecule would be the strong absorption of the C=O bond in the pyranone ring.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer clues about the molecule's substructures.[5]
These methods collectively support the proposed structure, but they do not define the precise bond lengths, bond angles, or the planarity of the ring system in the solid state.
| Technique | Expected Observation for 6-Ethyl-4H-chromen-4-one | Inference |
| ¹H NMR | Aromatic protons with specific splitting patterns, a quartet and a triplet for the ethyl group. | Confirms the presence and connectivity of the ethyl group and substituted benzene ring. |
| ¹³C NMR | Resonances for carbonyl carbon (~170-180 ppm), aromatic carbons, and aliphatic carbons of the ethyl group. | Maps the complete carbon skeleton.[4] |
| IR Spec. | Strong C=O stretch (~1650-1680 cm⁻¹), C=C aromatic stretches (~1600 cm⁻¹), C-H stretches. | Identifies key functional groups, particularly the ketone. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₁₁H₁₀O₂. | Confirms molecular formula and elemental composition. |
The Gold Standard: Unambiguous Proof via X-ray Crystallography
X-ray crystallography stands alone in its ability to directly visualize the atomic arrangement within a crystalline solid.[2][6] The process, from obtaining a suitable crystal to a refined structure, is a self-validating system that leaves no ambiguity.
The Foundational Step: Growing a Perfect Crystal
The most critical and often challenging step is growing a single, high-quality crystal suitable for diffraction.[2][7] The purity of the starting material is non-negotiable, as impurities can disrupt the lattice formation. The goal is to create a state of supersaturation from which the molecule can slowly and orderly precipitate into a well-defined crystal lattice.[8]
Comparative Crystal Growth Methodologies
| Method | Principle | Best Suited For | Causality |
| Slow Evaporation | The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[8][9] | Thermally stable, non-volatile compounds with moderate solubility. | The slow rate of evaporation allows molecules sufficient time to orient themselves into a low-energy, ordered crystal lattice rather than crashing out as an amorphous solid. |
| Vapor Diffusion | An anti-solvent vapor slowly diffuses into a solution of the compound, reducing its solubility and causing crystallization.[3][9] | Milligram quantities of material; allows for fine-tuning of solvent/anti-solvent systems. | This method provides exquisite control over the rate of supersaturation, often yielding higher quality crystals than rapid evaporation. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[8][10] | Compounds that show a significant change in solubility with temperature. | Slow cooling prevents rapid nucleation, which would lead to many small crystals, and instead favors the growth of a few, larger single crystals.[10] |
Experimental Protocol: Single Crystal Growth of 6-Ethyl-4H-chromen-4-one
-
Purification: Ensure the synthesized 6-Ethyl-4H-chromen-4-one is of the highest purity (>99%), typically confirmed by NMR and elemental analysis.
-
Solvent Screening: In parallel, dissolve small amounts of the compound in a range of solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and binary mixtures with hexane) in small vials to find a solvent in which the compound is moderately soluble.[10]
-
Setup (Vapor Diffusion):
-
Place 1-2 mg of the compound into a small, open vial (e.g., a 0.5 mL vial).
-
Dissolve the compound in a minimal amount of a good solvent (e.g., acetone).
-
Place this small vial inside a larger, sealed jar (e.g., a 20 mL scintillation vial).
-
Add 2-3 mL of an anti-solvent (e.g., hexane) to the larger jar, ensuring the level is below the top of the inner vial.
-
-
Incubation: Seal the larger jar and leave it in a vibration-free location.[10] The more volatile acetone will slowly transfer to the hexane reservoir, while the less volatile hexane vapor will diffuse into the inner vial, gradually reducing the solubility of the compound.
-
Harvesting: After several days to weeks, inspect the vial for single crystals. Once a suitable crystal (typically >0.1 mm in all dimensions) has formed, carefully remove it from the mother liquor with a loop and mount it on the diffractometer.[2][7]
The Crystallographic Workflow: From Diffraction to Final Structure
The journey from a mounted crystal to a fully refined molecular structure is a systematic process of data collection, processing, and validation.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Data Validation: A Self-Correcting System
A key aspect of modern crystallography is the rigorous validation of the final structure. This is not merely a suggestion but a requirement for publication in reputable journals.
-
Refinement Metrics: The quality of the final model is assessed by statistical parameters. The R1 factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; values below 5% (0.05) are considered excellent for small molecules.[11] The Goodness-of-Fit (GooF) should be close to 1.0, indicating a good model.[11]
-
checkCIF Validation: Before publication or deposition, the Crystallographic Information File (CIF) is processed by a validation program like checkCIF, which is provided by the International Union of Crystallography.[12] This program flags potential issues, from syntax errors to scientifically significant alerts about bond lengths, angles, or atomic displacement parameters. Addressing these alerts is a critical part of ensuring the trustworthiness of the structure.
-
Database Deposition: The final, validated CIF is deposited in a public repository, most commonly the Cambridge Structural Database (CSD) for organic and metal-organic compounds, managed by the Cambridge Crystallographic Data Centre (CCDC).[11][12] This act of public deposition, which includes the raw structure factor data, ensures transparency and allows other scientists to access and verify the results.[11]
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Evaluating the Selectivity of 6-Ethyl-4H-chromen-4-one: A Comparative Guide for Drug Discovery Professionals
Disclaimer: Direct experimental data for the cytotoxic selectivity of 6-Ethyl-4H-chromen-4-one is not extensively available in the public domain. Therefore, this guide will serve as a comprehensive framework for evaluating the selectivity of novel chromen-4-one derivatives. We will use a hypothetical compound, designated as "Chromenone-X" , which represents 6-Ethyl-4H-chromen-4-one, with illustrative data based on published results for structurally similar compounds. This guide is intended to provide researchers with the principles and methodologies for such an evaluation.
The Imperative of Selectivity in Modern Oncology
The grand challenge in cancer chemotherapy is to eradicate malignant cells while sparing their healthy counterparts. The therapeutic window of any potential anticancer agent is defined by its selective cytotoxicity. A compound that indiscriminately kills both cancerous and normal cells will likely exhibit a high degree of toxicity in a clinical setting, limiting its therapeutic potential. Therefore, a rigorous in vitro evaluation of a compound's selectivity is a critical early step in the drug discovery pipeline.[1][2]
The chromen-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[3][4] Many chromen-4-one derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] This guide provides a systematic approach to evaluating the selective cytotoxicity of a novel chromen-4-one derivative, "Chromenone-X," against a panel of human cancer cell lines versus a normal human cell line.
Experimental Design: The Foundation of a Robust Selectivity Profile
The cornerstone of a reliable selectivity evaluation lies in a well-conceived experimental design. This involves the careful selection of cell lines, a validated cytotoxicity assay, and appropriate controls.
Curating a Relevant Cell Line Panel
To obtain a comprehensive understanding of a compound's activity spectrum, it is essential to test it against a panel of cancer cell lines representing different tumor types. For this guide, we have selected four widely used and well-characterized human cancer cell lines:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
To assess selectivity, a non-cancerous cell line is indispensable. We have chosen:
-
Normal Human Fibroblasts (e.g., OUMS-24): These cells represent a common cell type found in connective tissues and provide a relevant model for assessing general cytotoxicity to healthy cells.[7]
The Choice of Cytotoxicity Assay: Measuring Cell Viability with Precision
Several in vitro assays can be employed to measure cytotoxicity.[8][9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow: From Cell Culture to Data Analysis
The following section outlines a detailed protocol for determining the cytotoxic effects of "Chromenone-X."
Detailed Protocol for MTT Assay
-
Cell Seeding: Plate the selected cancer and normal fibroblast cell lines in 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of "Chromenone-X" in a suitable solvent (e.g., DMSO). A series of dilutions should be prepared in the cell culture medium to achieve the desired final concentrations for treatment. A standard chemotherapeutic agent, such as Doxorubicin , should be prepared in the same manner to serve as a positive control.
-
Cell Treatment: After overnight incubation, replace the medium with fresh medium containing various concentrations of "Chromenone-X" or Doxorubicin. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, add a sterile MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the IC50 and Selectivity Index.
Data Presentation and Interpretation
IC50 Values: Quantifying Cytotoxicity
The following table presents hypothetical IC50 values for "Chromenone-X" and the standard drug Doxorubicin against the selected cell lines.
| Compound | MCF-7 (µM) | A549 (µM) | HepG2 (µM) | HeLa (µM) | Normal Human Fibroblasts (µM) |
| Chromenone-X | 8.5 | 12.3 | 10.1 | 9.2 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 0.9 | 5.4 |
Selectivity Index: The Key to a Favorable Therapeutic Profile
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line.[11][12]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells over normal cells. Generally, an SI value greater than 2 is considered promising for further investigation.
The following table shows the calculated SI values for "Chromenone-X" and Doxorubicin based on the hypothetical IC50 values.
| Compound | SI (vs. MCF-7) | SI (vs. A549) | SI (vs. HepG2) | SI (vs. HeLa) |
| Chromenone-X | > 5.9 | > 4.1 | > 4.9 | > 5.4 |
| Doxorubicin | 6.8 | 4.5 | 3.6 | 6.0 |
Mechanistic Insights: A Glimpse into the Mode of Action
Chromen-4-one derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a crucial role in cell survival and proliferation.
Caption: Potential mechanism of action of Chromenone-X via PI3K/Akt/mTOR pathway.
Discussion and Future Directions
Based on our hypothetical data, "Chromenone-X" demonstrates promising selective cytotoxicity against a panel of human cancer cell lines. The SI values are consistently high, suggesting a favorable therapeutic window compared to the standard chemotherapeutic agent, Doxorubicin, in some cases. The IC50 value greater than 50 µM against normal human fibroblasts indicates low toxicity to healthy cells at concentrations effective against cancer cells.
These in vitro findings provide a strong rationale for further preclinical development of 6-Ethyl-4H-chromen-4-one. Future studies should aim to:
-
Confirm the in vitro selectivity using a broader panel of cancer and normal cell lines.
-
Elucidate the precise mechanism of action , including the identification of its molecular targets and its effects on cell cycle progression and apoptosis-related proteins.
-
Evaluate the in vivo efficacy and toxicity in animal models of cancer.
-
Conduct pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
The systematic evaluation of a compound's selectivity is paramount in the quest for safer and more effective cancer therapies. This guide provides a robust framework for assessing the selective cytotoxicity of novel chromen-4-one derivatives. The hypothetical case of "Chromenone-X" illustrates how a combination of well-designed experiments, precise data analysis, and mechanistic insights can build a compelling case for a compound's advancement in the drug discovery pipeline. While the specific data presented here is illustrative, the principles and methodologies are universally applicable for researchers in the field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
